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Adenosine 5'-tetraphosphate(5-) -

Adenosine 5'-tetraphosphate(5-)

Catalog Number: EVT-1596144
CAS Number:
Molecular Formula: C10H12N5O16P4-5
Molecular Weight: 582.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Adenosine 5'-tetraphosphate(5-) is an organophosphate oxoanion that is the pentaanionic form of adenosine 5'-tetraphosphate. It is a conjugate base of an adenosine 5'-(pentahydrogen tetraphosphate).
Overview

Adenosine 5'-tetraphosphate (5-) is a nucleotide compound that plays a significant role in cellular energy transfer and signaling. It is composed of an adenosine molecule linked to four phosphate groups, making it a member of the adenosine phosphate family. This compound is crucial in various biochemical processes, including energy metabolism and signal transduction.

Source

Adenosine 5'-tetraphosphate is naturally found in living organisms, particularly within the mitochondria and cytoplasm of cells. It can be synthesized through enzymatic reactions involving adenosine triphosphate and other nucleotides.

Classification

Adenosine 5'-tetraphosphate falls under several classifications:

  • Nucleotide: A basic building block of nucleic acids.
  • Energy Carrier: Functions similarly to adenosine triphosphate in energy metabolism.
  • Signaling Molecule: Involved in various cellular signaling pathways.
Synthesis Analysis

Methods

The synthesis of adenosine 5'-tetraphosphate can be achieved through several methods, including:

  1. Enzymatic Synthesis: Utilizing enzymes such as nucleoside triphosphate diphosphate kinases to catalyze the transfer of phosphate groups from adenosine triphosphate to adenosine diphosphate.
  2. Chemical Synthesis: Involves the stepwise addition of phosphate groups to adenosine using phosphoramidite chemistry or other coupling reagents.

Technical Details

  • Enzymatic Pathway: The enzymatic synthesis typically involves a series of phosphorylation reactions where adenosine diphosphate is phosphorylated by adenosine triphosphate, resulting in the formation of adenosine 5'-tetraphosphate.
  • Chemical Approaches: Chemical synthesis often requires careful control of reaction conditions, including pH and temperature, to ensure high yields and purity of the product.
Molecular Structure Analysis

Structure

Adenosine 5'-tetraphosphate has a complex molecular structure characterized by:

  • An adenine base attached to a ribose sugar.
  • Four phosphate groups linked via phosphoanhydride bonds.

Data

  • Molecular Formula: C10H14N5O7P4
  • Molecular Weight: Approximately 453.2 g/mol
  • Structural Representation: The structural formula highlights the arrangement of atoms within the molecule, emphasizing the connectivity between the adenine base and phosphate groups.
Chemical Reactions Analysis

Reactions

Adenosine 5'-tetraphosphate participates in various biochemical reactions, including:

  1. Hydrolysis: The breakdown of adenosine 5'-tetraphosphate into adenosine triphosphate and inorganic phosphate, releasing energy.
  2. Phosphorylation Reactions: Acts as a phosphate donor in phosphorylation reactions, facilitating the transfer of phosphate groups to other molecules.

Technical Details

  • The hydrolysis reaction can be catalyzed by enzymes such as ATPases, which accelerate the conversion of adenosine 5'-tetraphosphate into usable forms of energy within cells.
  • The phosphorylation process is critical for activating or deactivating enzymes and signaling pathways.
Mechanism of Action

Process

The mechanism of action for adenosine 5'-tetraphosphate involves its role as an energy carrier and signaling molecule:

  1. Energy Transfer: Upon hydrolysis, it releases energy that can be utilized for various cellular processes, including muscle contraction and biosynthesis.
  2. Signal Transduction: It interacts with specific receptors on cell membranes, initiating intracellular signaling cascades that affect cellular responses.

Data

Research indicates that adenosine 5'-tetraphosphate can influence pathways such as cyclic adenosine monophosphate signaling, thereby modulating physiological responses in various tissues.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; insoluble in organic solvents.
  • Melting Point: Decomposes before melting at high temperatures.

Chemical Properties

  • Stability: Sensitive to hydrolysis; stable under dry conditions but degrades rapidly in aqueous solutions.
  • Reactivity: Reacts with nucleophiles due to the presence of reactive phosphate groups.

Relevant Data or Analyses

Studies have shown that the stability and reactivity of adenosine 5'-tetraphosphate are influenced by pH and ionic strength, which are critical factors in biological environments.

Applications

Scientific Uses

Adenosine 5'-tetraphosphate has several applications in scientific research and biotechnology:

  • Biochemical Assays: Used as a substrate for studying enzyme kinetics and mechanisms.
  • Cellular Signaling Studies: Investigated for its role in signal transduction pathways related to cell growth and differentiation.
  • Therapeutic Research: Explored for potential therapeutic applications in regulating metabolic processes and treating diseases related to energy metabolism dysfunction.
Biosynthesis and Enzymatic Regulation of Adenosine 5'-Tetraphosphate

Enzymatic Synthesis Pathways in Eukaryotic Systems

Adenosine 5'-tetraphosphate (Ap4A) biosynthesis in eukaryotic systems occurs through specialized enzymatic pathways distinct from canonical nucleotide metabolism. Nicotinamide phosphoribosyltransferase (NAMPT) and nicotinate phosphoribosyltransferase (NAPT) have been identified as primary synthetic enzymes in mammals. These catalysts utilize ATP to generate Ap4A through their facultative ATPase activity, a reaction conserved from bacterial orthologs to mammalian systems [1] [3]. The reaction mechanism involves nucleotidyl transfer where the phosphoribosyltransferase domain accommodates ATP alongside its primary substrate (nicotinamide or nicotinic acid), enabling formation of the tetraphosphate chain. Experimental evidence from murine models demonstrates that NAMPT fluctuations directly correlate with cellular Ap4A levels, confirming its physiological role in Ap4A homeostasis. Notably, FK866—a potent NAMPT inhibitor that depletes NAD+—paradoxically increases Ap4A accumulation, suggesting regulatory independence from NAD+ biosynthesis [1] [3].

Table 1: Enzymatic Sources of Ap4A Biosynthesis in Eukaryotes

EnzymeOrganismPathwayKey Substrates
NAMPTMammalsATP-dependent phosphotransferaseATP, Nicotinamide
NAPTMammalsATP-dependent phosphotransferaseATP, Nicotinic acid
Acetyl-CoA SynthetaseYeastNucleotidyl transfer mechanismATP, Triphosphate (P3)

Role of Acetyl-CoA Synthetase in Ap4A Production

Acetyl-CoA synthetase (Acs, EC 6.2.1.1) represents a phylogenetically conserved Ap4A synthesis pathway first characterized in Saccharomyces cerevisiae. This enzyme catalyzes Ap4A formation through a nucleotidyl transfer reaction between ATP and inorganic triphosphate (P3), with a relative velocity 7-fold higher than its pentaphosphate (Ap5A)-producing activity [4] [10]. Structural studies reveal that the catalytic mechanism proceeds via an acetyl-adenylate intermediate, where the γ-phosphate of ATP attacks the terminal phosphate of P3. Kinetic profiling shows acetate stimulates Ap4A synthesis (Km = 0.065 mM), while CoA acts as a potent inhibitor (IC50 = 0.015 mM) by disrupting the enzyme’s adenylation domain [4] [10]. Mutational analyses of E. coli succinyl-CoA synthetase (His142Asn variant) further confirm that phosphorylated enzyme intermediates react with ATP to yield Ap4A, demonstrating evolutionary conservation of this mechanism in acyl-CoA synthetases [6].

Substrate Specificity and Kinetic Parameters of Nucleotidyl Transferases

Enzymes synthesizing Ap4A exhibit stringent nucleoside phosphate specificity while accommodating diverse polyphosphate donors. Acetyl-CoA synthetase exclusively utilizes ATP or its thiophosphate analog (ATPγS) as nucleotidyl donors, rejecting other nucleotides like GTP, CTP, or UTP [4] [10]. For polyphosphate acceptors, kinetic parameters vary substantially: triphosphate (P3) displays a Km of 4.7 mM, while tetrapolyphosphate (P4) exhibits lower affinity. The pH optimum for Ap4A synthesis (pH 6.3) contrasts sharply with the enzyme’s primary acetyl-CoA activity (pH 7.5–8.0), suggesting distinct catalytic microenvironments [4]. Polyphosphate kinase 2 (PPK2) class III enzymes expand this specificity, generating Ap4A from ATP and polyP through a processive mechanism favored by short-chain polyphosphates [9].

Table 2: Kinetic Parameters of Ap4A-Synthesizing Enzymes

EnzymeSubstrateKm (mM)Vmax (μmol·mg⁻¹·min⁻¹)pH Optimum
Yeast Acetyl-CoA SynthetaseATP0.161.84 (Acetyl-CoA pathway)8.0
P34.70.0075 (Ap4A pathway)6.3
PPK2 Class III EnzymesPolyP615.2*8.3*7.0–9.0

*Representative values from Sulfurovum lithotrophicum PPK [9]

Regulatory Mechanisms Involving Polyphosphate Donors (P3, P4)

Inorganic polyphosphates serve as critical metabolic regulators of Ap4A biosynthesis through allosteric and substrate-level mechanisms. Chain length exerts profound influence: triphosphate (P3) is preferentially incorporated into Ap4A by acetyl-CoA synthetase, while tetrapolyphosphate (P4) favors pentaphosphate (Ap5A) formation at 1/7th the velocity [4]. Cellular polyphosphate concentrations directly correlate with Ap4A accumulation during stress responses, as observed in yeast sporulation and oxidative stress conditions [4] [10]. PPK2-class enzymes further demonstrate differential activation by polyP chain length: short-chain polyP3-15 optimally drives Ap4A synthesis in Sulfurovum lithotrophicum PPK, whereas long-chain polymers (>100 phosphates) inhibit the reaction through steric hindrance [9]. Feedback inhibition represents another regulatory layer; CoA and succinyl-CoA suppress Ap4A synthesis in CoA synthetases by >50% at micromolar concentrations, while ADP competes with ATP at the enzyme’s nucleotide-binding site [4] [6].

Table 3: Regulatory Factors Modulating Ap4A Biosynthesis

RegulatorTarget EnzymeEffectMechanism
CoA/Succinyl-CoAAcetyl-CoA SynthetaseInhibition (IC50 = 15 μM)Binding to adenylation domain
ADPSuccinyl-CoA SynthetaseCompetitive inhibitionNucleotide-binding site occupancy
PolyP chain lengthPPK2-Class III EnzymesActivation (short-chain), Inhibition (long-chain)Substrate accessibility
AcetateAcetyl-CoA Synthetase2-fold stimulationConformational activation

These regulatory networks position Ap4A as a metabolic integrator responsive to cellular energy charge (ATP/ADP ratio), acyl-CoA availability, and inorganic phosphate dynamics—a nexus that underscores its emerging role as a signaling molecule in eukaryotic systems.

Properties

Product Name

Adenosine 5'-tetraphosphate(5-)

IUPAC Name

[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

Molecular Formula

C10H12N5O16P4-5

Molecular Weight

582.12 g/mol

InChI

InChI=1S/C10H17N5O16P4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(28-10)1-27-33(21,22)30-35(25,26)31-34(23,24)29-32(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H,25,26)(H2,11,12,13)(H2,18,19,20)/p-5/t4-,6-,7-,10-/m1/s1

InChI Key

WWMWAMFHUSTZTA-KQYNXXCUSA-I

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N

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